(NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide
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Overview
Description
(NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a methylidene group, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the difluoromethoxyphenyl intermediate:
Methylidene group introduction: The next step involves the formation of the methylidene group, which can be achieved through condensation reactions with appropriate aldehydes or ketones.
Sulfinamide formation: The final step involves the introduction of the sulfinamide group. This can be achieved through the reaction of the intermediate with sulfinyl chlorides or sulfinyl amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinamide moiety, leading to the formation of sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to the corresponding amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to interact with various biological targets, providing insights into biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the sulfinamide moiety can participate in covalent bonding with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- (NE,S)-N-[[4-(fluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide
- (NE,S)-N-[[4-(methoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide
- (NE,S)-N-[[4-(trifluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide
Uniqueness
Compared to similar compounds, (NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
(NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2S/c1-12(2,3)18(16)15-8-9-4-6-10(7-5-9)17-11(13)14/h4-8,11H,1-3H3/b15-8+/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNIOPHUQZLYQJ-KWJIGKFDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)/N=C/C1=CC=C(C=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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